The synthesis of methyl 2-ethoxy-5-iodonicotinate involves the reaction of iodine, carbon monoxide, and methyl 2-ethoxyisonicotinate under a pressure of 150 atm and a temperature of 140°C. The reaction results in the formation of methyl 2-ethoxy-5-iodonicotinate, along with carbon monoxide and iodine trichloride. The product can be purified by recrystallization from ethanol.
The compound has been characterized using various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The NMR spectrum of the compound shows signals consistent with the presence of a pyridine ring and an ester group. The infrared spectrum shows bands corresponding to the C=O stretching vibration and the C-I stretching vibration.